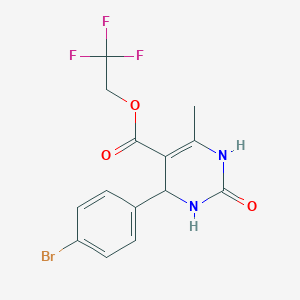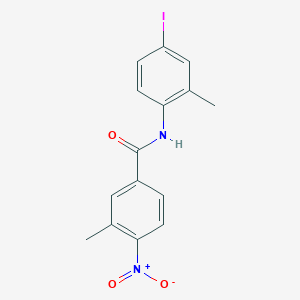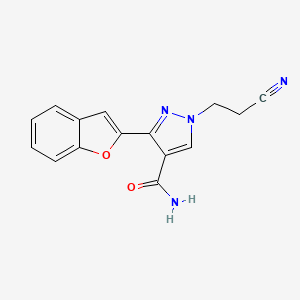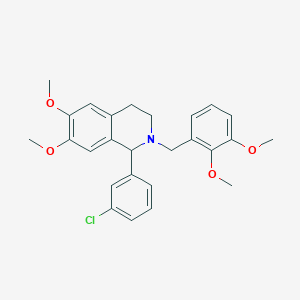
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl methanesulfonate, also known as Coumarin-7-sulfonic acid chloropropyl ester, is a chemical compound that belongs to the coumarin family. It is a synthetic molecule that has gained significant attention in scientific research due to its unique chemical properties and potential applications.
Mécanisme D'action
The mechanism of action of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl methanesulfonate is not fully understood. However, it has been proposed that it acts as a chelating agent for metal ions, which leads to the formation of a complex that exhibits fluorescence. It has also been suggested that it can generate reactive oxygen species (ROS) upon exposure to light, which can induce cell death in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to exhibit antimicrobial activity against a range of bacteria and fungi. It has also been found to have antioxidant and anti-inflammatory effects, which can potentially be useful in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl methanesulfonate in lab experiments is its ability to detect metal ions with high sensitivity and selectivity. It is also relatively easy to synthesize and has a long shelf-life. However, one of the limitations is its potential toxicity, especially when used as a photosensitizer for cancer treatment. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the research on 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl methanesulfonate. One direction is to further investigate its potential as a photosensitizer for cancer treatment, especially in combination with other therapies. Another direction is to explore its potential as an antimicrobial agent for the treatment of bacterial and fungal infections. Additionally, more research is needed to understand its mechanism of action and to optimize its use in various applications.
Conclusion
In conclusion, this compound is a synthetic molecule that has gained significant attention in scientific research due to its unique chemical properties and potential applications. It has been used as a fluorescent probe for metal ions, a photosensitizer for cancer treatment, and has exhibited antimicrobial, antioxidant, and anti-inflammatory properties. While it has several advantages, such as high sensitivity and selectivity, it also has limitations, such as potential toxicity and a lack of understanding of its mechanism of action. There are several future directions for research on this compound, which can potentially lead to the development of new therapies for various diseases.
Méthodes De Synthèse
The synthesis of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl methanesulfonate involves the reaction between coumarin-7-sulfonyl chloride and chloropropyl methyl ether in the presence of a base such as triethylamine. The reaction takes place at room temperature and the yield of the product is around 70-80%. This method has been described in detail in a research article by Zhang et al. (2014).
Applications De Recherche Scientifique
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl methanesulfonate has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions such as copper (II) and iron (III) in biological samples. It has also been used as a photosensitizer for the treatment of cancer. Additionally, it has been studied for its antimicrobial, antioxidant, and anti-inflammatory properties.
Propriétés
IUPAC Name |
(6-chloro-2-oxo-4-propylchromen-7-yl) methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO5S/c1-3-4-8-5-13(15)18-11-7-12(19-20(2,16)17)10(14)6-9(8)11/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFZZQXBVYDZHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2-bromo-4,5-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B4933799.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4933807.png)
![2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide](/img/structure/B4933811.png)
![3-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4933813.png)

![2-[5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4933831.png)



![2-[(2-chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 2-methoxybenzoate](/img/structure/B4933883.png)
![4-{2-(acetylamino)-3-[(3-acetylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B4933886.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4933894.png)
![7-benzyl-2-[(4-bromobenzyl)thio]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4933899.png)
![2-methylcyclohexyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4933911.png)
